molecular formula C13H20N2O3S B511347 1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine CAS No. 325991-91-1

1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine

Cat. No.: B511347
CAS No.: 325991-91-1
M. Wt: 284.38g/mol
InChI Key: XTVWBDNKXYDAPS-UHFFFAOYSA-N
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Description

1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine is a chemical compound of interest in medicinal and organic chemistry research. It belongs to a class of compounds characterized by a phenylsulfonyl group linked to a piperazine ring, a structure known to be a key scaffold in the development of pharmacologically active molecules . The specific substitution pattern on the phenyl ring (2-methoxy, 5-methyl) and the presence of the 4-methylpiperazine moiety contribute to the compound's unique steric and electronic properties, making it a valuable intermediate or building block for researchers. This compound is primarily used in laboratory settings for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. Researchers utilize this sulfonyl piperazine derivative to explore interactions with biological targets, potentially leading to the development of novel therapeutic agents. Its molecular framework is often investigated in the context of designing compounds for central nervous system (CNS) targets, enzyme inhibition, or receptor modulation. The product is provided with high-quality standards for research purposes. It is intended for use in controlled laboratory environments by qualified personnel. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle the material in accordance with all applicable local and national laboratory safety regulations.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-11-4-5-12(18-3)13(10-11)19(16,17)15-8-6-14(2)7-9-15/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVWBDNKXYDAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperazine

4-Methylpiperazine is commonly synthesized via selective alkylation of piperazine using methyl iodide or dimethyl sulfate. The reaction is conducted in a polar aprotic solvent (e.g., acetonitrile or tetrahydrofuran) under reflux, with potassium carbonate as a base to deprotonate the amine and facilitate alkylation. Challenges include controlling bis-alkylation, which is mitigated by using a stoichiometric excess of piperazine. Typical yields range from 60–75% after purification via fractional distillation.

Industrial-Scale Production

Patent literature describes continuous-flow systems for large-scale synthesis, where piperazine and methylating agents are fed into a tubular reactor at elevated pressures (2–5 bar) and temperatures (80–100°C). This method reduces side reactions and improves throughput, achieving >90% conversion rates.

Preparation of 2-Methoxy-5-methylbenzenesulfonyl Chloride

Sulfonation of 2-Methoxy-5-methyltoluene

The sulfonyl chloride intermediate is synthesized via electrophilic sulfonation of 2-methoxy-5-methyltoluene using chlorosulfonic acid. The reaction is conducted at 0–5°C to minimize polysubstitution, yielding 2-methoxy-5-methylbenzenesulfonic acid. Subsequent treatment with thionyl chloride (SOCl2_2) at reflux converts the sulfonic acid to the sulfonyl chloride, with excess SOCl2_2 removed via distillation.

Reaction Conditions:

  • Sulfonation : 2-Methoxy-5-methyltoluene (1.0 equiv) + ClSO3_3H (1.2 equiv), 0–5°C, 4 h.

  • Chlorination : Sulfonic acid (1.0 equiv) + SOCl2_2 (3.0 equiv), reflux (70°C), 2 h.

  • Yield : 65–78% after recrystallization from hexanes.

Alternative Routes via Directed Ortho-Metalation

Recent advancements employ directed ortho-metalation (DoM) to install the sulfonyl group regioselectively. Using 2-methoxy-5-methylbenzene as a substrate, lithiation with n-BuLi at -78°C followed by quenching with sulfur dioxide gas and subsequent chlorination with PCl5_5 achieves higher regiocontrol (>95% purity).

Sulfonylation of 4-Methylpiperazine

Standard Coupling Protocol

The final step involves reacting 4-methylpiperazine with 2-methoxy-5-methylbenzenesulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as a base. The reaction is stirred at room temperature for 12–24 h, followed by aqueous workup and column chromatography.

Optimization Parameters:

  • Solvent : DCM provides higher yields (82%) compared to THF (68%) due to better solubility of intermediates.

  • Base : DIPEA (2.5 equiv) outperforms TEA, reducing side-product formation.

  • Stoichiometry : A 1:1.1 molar ratio of 4-methylpiperazine to sulfonyl chloride minimizes unreacted starting material.

Scalable Industrial Methods

A patent-pending continuous process utilizes microreactors to enhance mixing and heat transfer, reducing reaction time to 2 h and achieving 94% yield. The product is isolated via antisolvent crystallization using diisopropyl ether, yielding >99% purity by HPLC.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.65 (d, J = 8.4 Hz, 1H, ArH), 6.92 (d, J = 8.4 Hz, 1H, ArH), 3.85 (s, 3H, OCH3_3), 3.42–3.38 (m, 4H, piperazine), 2.85 (s, 3H, NCH3_3), 2.32 (s, 3H, ArCH3_3).

  • LC-MS : [M+H]+^+ m/z = 313.1 (calculated 313.4).

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms purity ≥98% with a retention time of 6.7 min.

Comparative Analysis of Synthetic Routes

ParameterBatch SynthesisContinuous-Flow Process
Reaction Time24 h2 h
Yield82%94%
Purity98%99%
ScalabilityModerateHigh

Chemical Reactions Analysis

1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals. Its sulfonamide group is particularly valuable in creating compounds with enhanced biological activity.

Anticancer Research

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cancer TypeIC50 (µM)Reference
Lung5.0
Breast3.2
Prostate4.8
CNS6.0

The compound's mechanism involves inhibition of key signaling pathways associated with cell proliferation and survival, making it a candidate for further investigation in cancer therapy.

Anti-inflammatory Activity

The compound has been studied for its potential anti-inflammatory effects. It appears to inhibit critical inflammatory pathways by modulating enzyme activity associated with inflammation, such as cyclooxygenase and lipoxygenase pathways.

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications on the phenyl ring significantly influence the biological activity of the compound:

  • Substituent Variations : The presence of methoxy and methyl groups at specific positions on the phenyl ring enhances anticancer activity.
  • Comparative Analysis : Compounds with different substituents were tested; those with halogen substitutions showed varying levels of cytotoxicity, suggesting that electronic effects play a crucial role in their activity.

Case Studies

Several studies have evaluated the efficacy and safety profile of this compound:

  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls, indicating potential for therapeutic application in cancer treatment.
  • Combination Therapies : Research has explored the use of this compound in combination with existing chemotherapeutics like doxorubicin (DOX). Results showed enhanced efficacy while reducing toxicity in normal cells.

Example Study

One notable study investigated the effects of this compound in combination with other anticancer agents. The findings suggested that this compound could sensitize cancer cells to chemotherapy while minimizing adverse effects on healthy tissues.

Mechanism of Action

The mechanism of action of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine, their substituents, biological activities, and sources:

Compound Name (IUPAC) Substituents on Phenyl/Other Groups Biological Activity/Application Source
This compound (Target) 2-methoxy, 5-methylphenyl Research interest (hypothetical PDE5/immunomodulatory) N/A
Sildenafil Citrate (1-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine citrate) Pyrazolopyrimidinyl-ethoxy group PDE5 inhibitor (erectile dysfunction therapy)
1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine 2,5-dimethoxyphenyl; naphthaleneoxypropargyl chain Immunomodulatory (CD4+/CD8+ cell stimulation)
1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine 2,5-dichlorophenyl; 5-methoxy-2,4-dimethylphenyl Structural analog (no explicit activity reported)
1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine 4-fluorophenylthiocarbamoyl Herbicide safener (chlorsulfuron detoxification)

Pharmacological and Functional Comparisons

Sildenafil Citrate :

  • Structural Divergence : The pyrazolopyrimidinyl-ethoxy group in Sildenafil enables selective binding to PDE5, enhancing cGMP levels for vasodilation. In contrast, the target compound’s simpler 2-methoxy-5-methylphenyl group lacks this heterocyclic motif, suggesting divergent target affinities .
  • Activity : Sildenafil’s clinical efficacy in erectile dysfunction is well-established, whereas the target compound’s bioactivity remains speculative but may warrant evaluation for PDE5 inhibition or alternative pathways .

Immunomodulatory Piperazine (): The naphthaleneoxypropargyl chain in this analog facilitates interaction with β-cyclodextrin, enhancing solubility and immunomodulatory effects.

Agrochemical Safener () :

  • Replacement of the sulfonyl group with thiocarbamoyl in 1-(4-fluorophenylthiocarbamoyl)-4-methylpiperazine shifts its application to herbicide detoxification. This highlights the sulfonyl group’s critical role in pharmacological vs. agrochemical contexts .

Structure-Activity Relationship (SAR) Insights

  • Substituent Effects: Methoxy (2-position): Electron-donating resonance effects may counterbalance sulfonyl electron withdrawal, influencing aromatic interactions.

Biological Activity

1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine core substituted with a methoxy and methyl group on the phenyl ring, contributing to its pharmacological properties. The sulfonyl group enhances its interaction with various biological targets.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : It interacts with specific enzymes, inhibiting their activity and modulating biochemical pathways. This characteristic is crucial for its applications in drug design.
  • Receptor Binding : The compound acts as a ligand for neurotransmitter receptors, particularly serotonin and dopamine receptors, influencing mood and behavior.

1. Anticancer Activity

Research indicates that this compound may possess anticancer properties. For instance, studies have shown that related piperazine derivatives exhibit significant inhibitory effects on cancer cell proliferation. The structure-activity relationship suggests that modifications to the piperazine ring can enhance anticancer efficacy.

2. Anti-inflammatory Effects

The compound is being investigated for its potential anti-inflammatory properties. Its ability to inhibit specific enzymes involved in inflammatory pathways could make it a candidate for treating inflammatory diseases.

3. Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The sulfonyl group is thought to play a critical role in enhancing these effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibits proliferation of cancer cells
Anti-inflammatoryModulates inflammatory pathways
AntimicrobialExhibits activity against bacterial strains

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Addition of methoxy groupIncreased binding affinity to receptors
Variations in piperazine ringAltered anticancer potency

Case Studies

  • Enzyme Inhibition Study : A study evaluated the compound's effect on human carbonic anhydrase isoforms, revealing strong inhibition (Ki values of approximately 484 nM) which suggests potential therapeutic applications in conditions like glaucoma and obesity .
  • Cancer Cell Line Evaluation : In vitro studies using MDA-MB-231 breast cancer cells demonstrated that the compound significantly inhibited cell growth, indicating its potential as an anticancer agent .
  • Antimicrobial Testing : A series of piperazine derivatives were screened for antimicrobial activity, showing moderate to excellent effects against common bacterial strains, highlighting the compound's versatility in therapeutic applications .

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